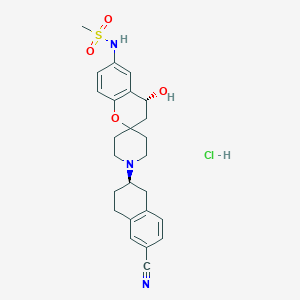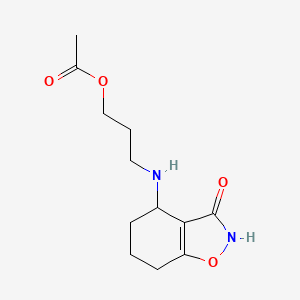
N-acetyloxyethyl-exo-THPO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyloxyethyl-exo-THPO is a synthetic organic compound known for its significant biological activity. It is a derivative of 3-hydroxy-4,5,6,7-tetrahydro-1,2-benzoxazol-4-yl, which is modified with an acetyloxyethyl group. This compound has been studied for its potential therapeutic applications, particularly in the field of neurology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-acetyloxyethyl-exo-THPO typically involves the acylation of 3-hydroxy-4,5,6,7-tetrahydro-1,2-benzoxazol-4-yl with acetyloxyethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves crystallization or column chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: N-acetyloxyethyl-exo-THPO undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyloxyethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding oxides of this compound.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted products with various functional groups replacing the acetyloxyethyl group.
Aplicaciones Científicas De Investigación
N-acetyloxyethyl-exo-THPO has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system.
Medicine: Explored for its potential as an anticonvulsant agent due to its ability to inhibit GABA uptake in astrocytes.
Industry: Utilized in the development of pharmaceuticals and as a research tool in neurochemistry.
Mecanismo De Acción
The primary mechanism of action of N-acetyloxyethyl-exo-THPO involves the inhibition of GABA uptake in astrocytes. This inhibition increases the extracellular levels of GABA, enhancing its inhibitory effects on neuronal activity. The compound selectively targets the astroglial GABA uptake system, providing a tenfold selectivity compared to the neuronal GABA uptake system . This selectivity is crucial for its anticonvulsant activity.
Comparación Con Compuestos Similares
N-acetyloxyethyl-exo-THPO is unique in its high selectivity for the astroglial GABA uptake system. Similar compounds include:
N-methyl-exo-THPO: Another GABA uptake inhibitor with similar anticonvulsant properties.
Nipecotic acid: A competitive inhibitor of GABA uptake.
Guvacine: Another competitive inhibitor of GABA uptake.
Compared to these compounds, this compound exhibits non-competitive inhibition kinetics and a higher lipophilic character, contributing to its potency as an inhibitor of GABA uptake .
Propiedades
Fórmula molecular |
C12H18N2O4 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
3-[(3-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-4-yl)amino]propyl acetate |
InChI |
InChI=1S/C12H18N2O4/c1-8(15)17-7-3-6-13-9-4-2-5-10-11(9)12(16)14-18-10/h9,13H,2-7H2,1H3,(H,14,16) |
Clave InChI |
BQHOBAROVZNICB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCNC1CCCC2=C1C(=O)NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



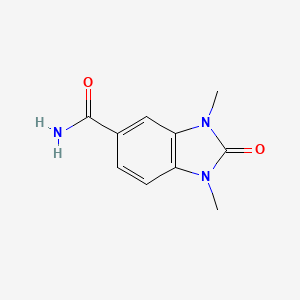

![6-(4-Chlorophenyl)-3-[6-(piperidin-1-ylmethyl)naphthalen-2-yl]thieno[2,3-e]pyrimidin-4-one](/img/structure/B10773386.png)

![5-Methyl-4-Oxo-N-(1,3,4-Thiadiazol-2-Yl)-3,4-Dihydrothieno[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B10773392.png)
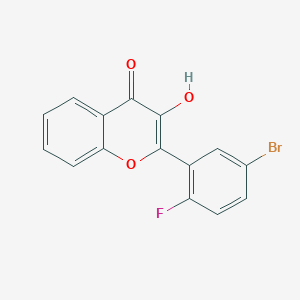
![6-methoxy-N2-(3-methoxypropyl)-N4-{4-phenyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}-1,3,5-triazine-2,4-diamine](/img/structure/B10773401.png)
![1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one](/img/structure/B10773416.png)
![[35S]-non-peptide OT antagonist](/img/structure/B10773424.png)
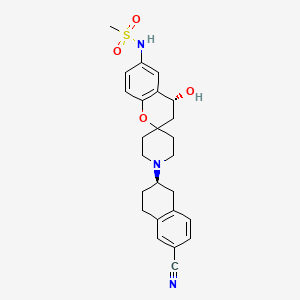
![[11C]Glycylsarcosine](/img/structure/B10773440.png)
![3-[5-(4-chlorophenyl)-6-methoxyimidazo[1,2-b]isoindol-5-yl]-N,N-diethylpropanamide](/img/structure/B10773456.png)

